molecular formula C21H25N3O8S B11486044 methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate

methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate

Cat. No.: B11486044
M. Wt: 479.5 g/mol
InChI Key: CVGAINFJTLYTKX-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate core substituted with trimethoxy groups and a benzimidazole moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors for esterification and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate is unique due to its combined structural features of a trimethoxybenzoate and a benzimidazole moiety. This dual functionality allows it to exhibit a broad range of biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3O8S

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 3,4,5-trimethoxy-2-[(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]benzoate

InChI

InChI=1S/C21H25N3O8S/c1-11-8-13-14(24(3)21(26)23(13)2)10-16(11)33(27,28)22-17-12(20(25)32-7)9-15(29-4)18(30-5)19(17)31-6/h8-10,22H,1-7H3

InChI Key

CVGAINFJTLYTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=C(C(=C(C=C3C(=O)OC)OC)OC)OC)N(C(=O)N2C)C

Origin of Product

United States

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